

Cabazitaxel intravenous infusion protocol duration

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Compound Focus: Cabazitaxel

CAS No.: 183133-96-2

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Detailed Preparation and Administration Protocol

The preparation of JEVTANA is a critical two-step process that must be followed precisely to ensure the stability of the supersaturated solution.

Step 1: First Dilution

- Mix the entire contents of the JEVTANA vial (60 mg/1.5 mL) with the entire contents of the supplied diluent vial [1] [2].
- **Technique:** When transferring the diluent, direct the needle against the inside wall of the drug vial and inject slowly to limit foaming. After adding the diluent, mix the solution by gently inverting the vial repeatedly for at least 45 seconds. **Do not shake** [1].
- **Result:** This produces an initial diluted solution with a concentration of 10 mg/mL of **cabazitaxel**. Let the vial stand for a few minutes to allow foam to settle. This solution must proceed to the second dilution within 30 minutes [1].

Step 2: Second (Final) Dilution

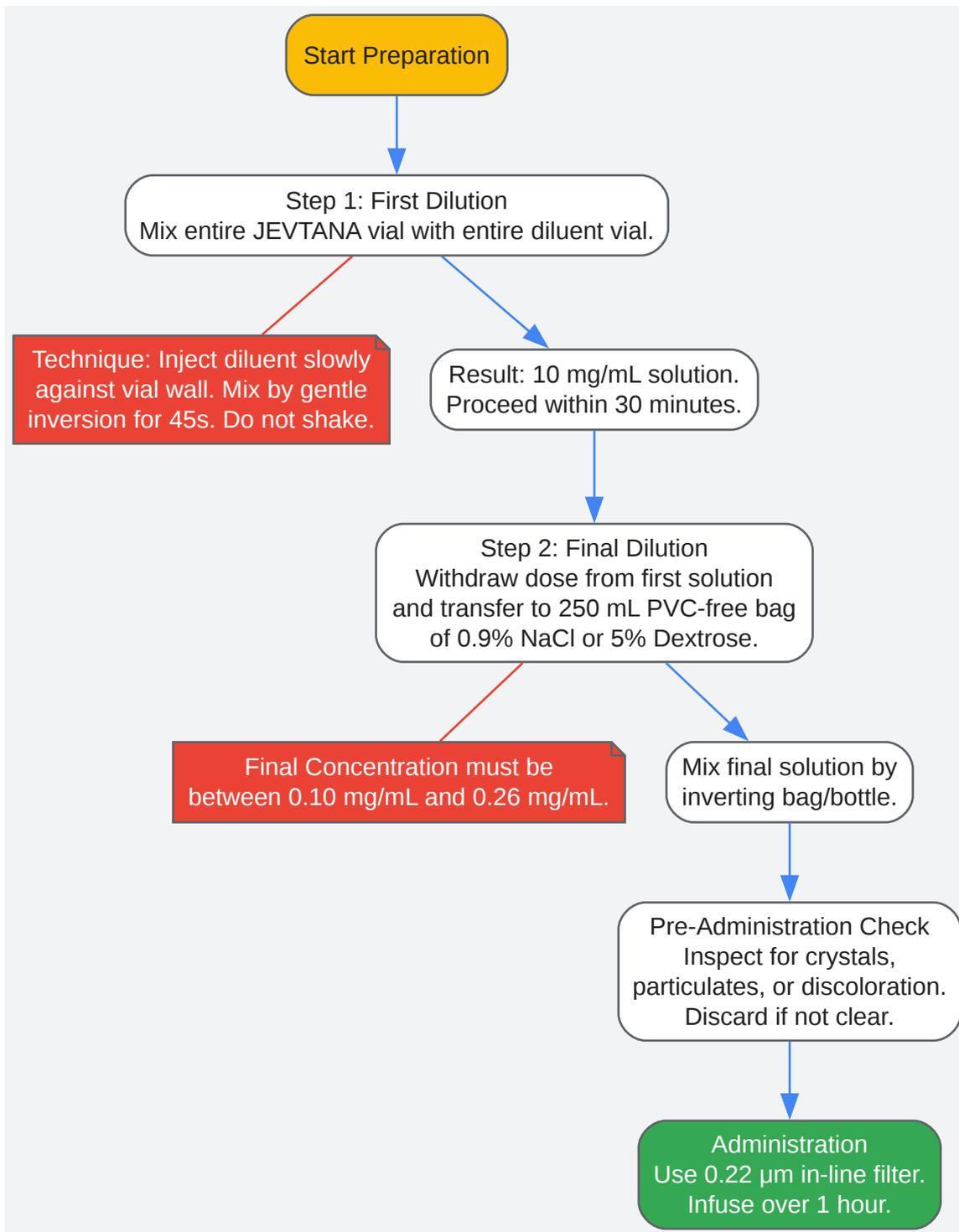
- Withdraw the patient-specific dose from the initial 10 mg/mL solution using a calibrated syringe [1] [2].
- Further dilute this dose into a **PVC-free, sterile** 250 mL container of either 0.9% sodium chloride or 5% dextrose solution [1] [2].

- For doses greater than 65 mg, a larger volume of infusion fluid must be used so that the final concentration does not exceed 0.26 mg/mL. The final concentration should be between 0.10 mg/mL and 0.26 mg/mL [1].
- Mix the final infusion solution thoroughly by gently inverting the bag or bottle [1].

Administration Checks

- **Visual Inspection:** Prior to administration, inspect the final solution visually for particulate matter, crystals, or discoloration. Do not use if the solution is not clear or has precipitated [1] [2].
- **Premedication:** Patients must be premedicated at least 30 minutes before the infusion with an intravenous corticosteroid, antihistamine, and H2 antagonist to reduce the risk and/or severity of hypersensitivity reactions [2].

The workflow below summarizes the entire preparation and administration process.



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Supporting Pharmacokinetic Data

For research and development purposes, understanding the pharmacokinetic (PK) profile of **cabazitaxel** is essential. Key population PK parameters from a pooled analysis of clinical studies are summarized below [3].

Pharmacokinetic Parameter	Value
Model	Linear 3-compartment model [3]
Clearance (CL)	48.5 L/h (for a patient with BSA of 1.84 m ²) [3]
Central Volume (V1)	26.0 L [3]
Steady-State Volume (Vss)	4,870 L [3]
Half-life (Alpha)	4.4 min [3]
Half-life (Beta)	1.6 h [3]
Half-life (Gamma - Terminal)	95 h [3]
Primary Metabolic Pathway	Cytochrome P450 3A (CYP3A) [3] [4]

This analysis found that **cabazitaxel** clearance was related to body surface area (BSA) and potentially tumor type, but was not significantly influenced by sex, age, race, renal function, or mild hepatic impairment [3]. Research into alternative dosing strategies suggests that metabolic phenotyping of CYP3A activity may better predict **cabazitaxel** clearance than BSA alone, potentially paving the way for more personalized dosing in the future [4].

Critical Safety and Handling Notes

- **Hazardous Drug:** JEVTANA is a hazardous anticancer agent. Follow applicable special handling and disposal procedures using appropriate personal protective equipment (PPE). If the solution contacts skin or mucous membranes, wash immediately and thoroughly with soap and water [2].
- **Supersaturated Solution:** The final infusion solution is supersaturated and may crystallize over time. **Do not use** if crystallization occurs [1].

- **Drug Interactions:** Avoid co-administration with strong CYP3A inhibitors (e.g., ketoconazole, ritonavir). If concomitant use is unavoidable, a 25% dose reduction of JEVTANA should be considered [1] [2].

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References

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